molecular formula C10H17NO4 B13603443 tert-butylN-(3-acetyloxetan-3-yl)carbamate

tert-butylN-(3-acetyloxetan-3-yl)carbamate

Cat. No.: B13603443
M. Wt: 215.25 g/mol
InChI Key: BQKZSIMTAQXDKX-UHFFFAOYSA-N
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Description

Contextualization within Oxetane (B1205548) Chemistry and Carbamate (B1207046) Functionalities in Organic Synthesis

The chemical significance of tert-butyl N-(3-acetyloxetan-3-yl)carbamate is best understood by examining its constituent functional groups: the oxetane ring and the carbamate moiety.

Oxetane Chemistry:

Oxetanes are four-membered cyclic ethers that have garnered considerable interest in medicinal chemistry and materials science. beilstein-journals.orgillinois.edu The ring strain of approximately 25.5 kcal/mol makes them more reactive than their five-membered tetrahydrofuran (B95107) counterparts, yet they exhibit greater stability than the highly reactive three-membered oxiranes. beilstein-journals.org This intermediate reactivity allows for selective ring-opening reactions under specific conditions, providing a pathway to 1,3-difunctionalized linear chains.

In the context of drug design, the oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups. beilstein-journals.orgillinois.edu Its incorporation into a molecule can lead to improved physicochemical properties such as increased solubility, reduced lipophilicity, and enhanced metabolic stability. nih.gov The synthesis of oxetanes can be challenging but various methods have been developed, including the Paternò–Büchi reaction and intramolecular cyclizations of 1,3-diols or their derivatives. nih.govacs.org The 3,3-disubstituted oxetane core, as seen in the title compound, is of particular interest as it introduces a quaternary center, a common motif in bioactive molecules. chemrxiv.org

Carbamate Functionalities in Organic Synthesis:

Carbamates are a class of organic compounds derived from carbamic acid. The tert-butyl carbamate, commonly known as the Boc-protected amine, is one of the most important protecting groups in organic synthesis. orgsyn.orgorgsyn.org The Boc group is favored for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. orgsyn.org Its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) make it an invaluable tool in multistep syntheses. orgsyn.org This allows for the selective reaction at other sites of a polyfunctional molecule while the amine group is masked.

The presence of the Boc-carbamate in tert-butyl N-(3-acetyloxetan-3-yl)carbamate therefore suggests its primary role as a stable intermediate, where the amino group at the 3-position of the oxetane ring is protected, allowing for chemical manipulation of the acetyl group or other parts of a larger molecule into which this synthon might be incorporated.

Academic Significance and Research Trajectory of tert-butyl N-(3-acetyloxetan-3-yl)carbamate as a Synthetic Synthon

While extensive research focusing solely on tert-butyl N-(3-acetyloxetan-3-yl)carbamate is not widely documented in publicly available literature, its academic significance can be inferred from its potential as a versatile synthetic synthon. A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of a complex target molecule. The unique combination of functional groups in this compound offers multiple avenues for synthetic transformations.

The research trajectory for compounds of this nature is typically driven by their utility in constructing larger, more complex molecules with potential biological activity. For instance, 3-aminooxetane derivatives are valuable precursors for novel amino acids and have been explored as modulators of N-methyl-D-aspartate (NMDA) receptors.

The key reactive sites of tert-butyl N-(3-acetyloxetan-3-yl)carbamate suggest its potential applications in several areas:

Further functionalization of the acetyl group: The ketone of the acetyl group can undergo a wide range of reactions, such as reduction to an alcohol, conversion to an imine, or serving as a handle for carbon-carbon bond formation through aldol (B89426) or Wittig-type reactions.

Modification of the oxetane ring: The strained oxetane ring can be opened by various nucleophiles under Lewis or Brønsted acid catalysis to yield highly functionalized acyclic compounds.

Deprotection and elaboration of the amine: The Boc group can be removed to liberate the free amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups.

The combination of these features makes tert-butyl N-(3-acetyloxetan-3-yl)carbamate a potentially valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals.

Overview of Research Paradigms and Methodological Approaches in the Study of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The study of novel synthetic building blocks like tert-butyl N-(3-acetyloxetan-3-yl)carbamate generally follows established research paradigms in synthetic organic chemistry. These paradigms involve the development of efficient synthetic routes, thorough characterization of the compound, and exploration of its reactivity and potential applications.

Synthesis:

The synthesis of 3,3-disubstituted oxetanes often starts from commercially available precursors. chemrxiv.org A plausible synthetic route to tert-butyl N-(3-acetyloxetan-3-yl)carbamate could involve the functionalization of a pre-formed oxetane ring. For instance, starting from a 3-amino-3-carboxymethyloxetane derivative, the carboxylic acid could be converted to the corresponding acetyl group, followed by the protection of the amino group with a Boc moiety. Alternatively, a Strecker synthesis on oxetan-3-one could provide a route to a 3-amino-3-cyanooxetane, which could then be further elaborated. chemrxiv.org

Characterization:

Once synthesized, the compound would be rigorously characterized using a suite of analytical techniques to confirm its structure and purity. These methods typically include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl groups of the acetyl and carbamate moieties, and the C-O-C stretch of the oxetane ring.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure.

Exploration of Reactivity:

The final phase of the research paradigm would involve investigating the reactivity of the compound. This would include systematically exploring the reactions of each functional group to establish its utility as a synthetic intermediate. This could involve test reactions to demonstrate the selective transformation of the acetyl group, the controlled ring-opening of the oxetane, and the efficient deprotection of the Boc-amine.

Data Tables

Table 1: General Physicochemical Properties of the Oxetane Ring

PropertyOxetaneTetrahydrofuran (THF)Cyclobutane
Ring Size 4-membered5-membered4-membered
Heteroatom OxygenOxygenNone
Ring Strain (kcal/mol) ~25.5 beilstein-journals.org~5.6 beilstein-journals.org~26.4
Boiling Point (°C) 4866-12.5
Dipole Moment (D) 1.931.750

Table 2: Common Reagents for Boc-Protection and Deprotection

TransformationReagentTypical Conditions
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., THF, CH₂Cl₂, H₂O) orgsyn.org
Boc-Deprotection Trifluoroacetic acid (TFA)CH₂Cl₂ as solvent, room temperature orgsyn.org
Hydrochloric acid (HCl)Dioxane or Methanol as solvent orgsyn.org
Lewis Acids (e.g., ZnBr₂, Sc(OTf)₃)Aprotic solvent
ThermalHigh temperature (in some cases)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-(3-acetyloxetan-3-yl)carbamate

InChI

InChI=1S/C10H17NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h5-6H2,1-4H3,(H,11,13)

InChI Key

BQKZSIMTAQXDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Strategic Retrosynthesis and Precursor Design for Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate

Retrosynthetic Disconnections Leading to tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The synthetic strategy for a target molecule like tert-butyl N-(3-acetyloxetan-3-yl)carbamate begins with retrosynthesis, a process of deconstructing the molecule into simpler, readily available starting materials. The primary disconnections for this compound focus on the formation of the carbamate (B1207046) bond, the carbon-carbon bond of the acetyl group, and the construction of the strained oxetane (B1205548) ring itself.

Two primary retrosynthetic pathways are considered most logical:

Pathway A: Carbamate Formation as the Final Step. This approach involves the disconnection of the N-C(O) bond of the carbamate. This is a reliable and common transformation. This disconnection leads to a key intermediate, 3-amino-3-acetyloxetane, and a precursor for the tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate (B1257347). The 3-amino-3-acetyloxetane intermediate can be further disconnected at the C-C bond between the acetyl group and the oxetane ring, leading to a synthetic equivalent of a 3-aminooxetane-3-cation and an acetyl anion. A more practical approach would be to disconnect this intermediate back to a more stable precursor like 3-aminooxetane-3-carbonitrile, which can be derived from oxetan-3-one.

Pathway B: Acetyl Group Introduction as the Final Step. This strategy involves disconnecting the C-C bond between the oxetane ring and the acetyl group. This leads to a precursor such as tert-butyl N-(3-oxetan-3-yl)carbamate substituted with a group that can be converted to an acetyl group (e.g., a nitrile or an ester) and a methyl organometallic reagent (e.g., methylmagnesium bromide). Alternatively, this pathway could start from tert-butyl N-(3-formyloxetan-3-yl)carbamate.

A deeper disconnection involves breaking the C-O bonds of the oxetane ring itself. This common strategy for oxetane synthesis points to a substituted propane-1,3-diol as a crucial precursor, which can undergo an intramolecular Williamson etherification to form the four-membered ring. acs.orgbeilstein-journals.org

Considering the stability of intermediates and the reliability of the reactions, Pathway A, which builds the oxetane core first, followed by introduction of the functional groups and final protection, represents a robust and frequently employed strategy.

Identification and Synthesis of Key Precursors for the Oxetane Moiety of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Several synthetic routes to access functionalized oxetane precursors have been developed:

Intramolecular Williamson Etherification: This is a classical and widely used method for forming the oxetane ring. The synthesis typically starts from a 2,2-disubstituted propane-1,3-diol derivative. One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or halide), and subsequent treatment with a base induces an intramolecular cyclization to form the oxetane. acs.org For instance, 3,3-disubstituted oxetanes can be prepared from substituted dimethyl malonates through a sequence of reduction, selective monotosylation, and base-mediated cyclization. acs.org Similarly, 2,2-bis(bromomethyl)propane-1,3-diol can be cyclized to afford a (3-(bromomethyl)oxetan-3-yl)methanol, a versatile intermediate for further functionalization. connectjournals.com

Gold-Catalyzed Cyclization: A significant advancement in the synthesis of oxetane precursors is the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.gov This method offers an efficient and practical route that avoids the use of hazardous reagents like diazo ketones and proceeds under mild, open-flask conditions. nih.gov The resulting oxetan-3-one is a highly valuable building block that can be converted into 3-aminooxetanes and other derivatives. nih.govnih.gov

Paternò–Büchi Photocycloaddition: The [2+2] photocycloaddition between a carbonyl compound and an alkene is another powerful method for constructing the oxetane ring, often affording highly substituted products. acs.orgnih.gov This approach allows for the formation of both the C-C and C-O bonds in a single operation.

Functionalization of Oxetan-3-one: Once obtained, oxetan-3-one serves as a key platform for introducing the required substituents at the C3 position. For example, it can be used in the Horner–Wadsworth–Emmons reaction to generate methyl (oxetan-3-ylidene)acetate, which can then undergo further reactions like Michael additions to introduce substituents at the 3-position. mdpi.com

Precursor NameRole in SynthesisTypical Synthetic RouteReference
Oxetan-3-oneCentral building block for 3-substituted oxetanesGold-catalyzed cyclization of propargyl alcohol nih.gov
2,2-disubstituted propane-1,3-diolsStarting material for intramolecular Williamson etherificationReduction of substituted malonic esters acs.org
3-Aminooxetane-3-carboxylic acidAdvanced intermediate containing both amino and carboxyl functionalitiesDerivatization of oxetan-3-one nih.govmdpi.com
(3-(Bromomethyl)oxetan-3-yl)methanolVersatile intermediate for introducing various functional groupsCyclization of 2,2-bis(bromomethyl)propane-1,3-diol connectjournals.com

Precursors for the Carbamate and Acetyl Functionalities in tert-butyl N-(3-acetyloxetan-3-yl)carbamate Synthesis

With the oxetane core in hand, the next strategic step is the introduction of the carbamate and acetyl functionalities. This is typically achieved using specific and highly efficient reagents.

Carbamate Functionality Precursors: The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Di-tert-butyl dicarbonate (Boc₂O): This is the most widely used reagent for the introduction of the Boc group. The reaction, known as Boc protection, involves treating an amine with Boc₂O, usually in the presence of a mild base like triethylamine (B128534) or in a biphasic system with sodium bicarbonate.

tert-Butyl Carbamate: This compound can also be used as a precursor, although it is more commonly synthesized itself rather than used as a primary reagent for protection. orgsyn.orgorgsyn.org Its synthesis can be achieved from tert-butyl alcohol and sodium cyanate (B1221674) in the presence of trifluoroacetic acid. orgsyn.org

Acetic Anhydride (B1165640) (Ac₂O): A common and effective acetylating agent, often used in the presence of a base like pyridine (B92270) or triethylamine. beilstein-journals.orgnih.gov It can be used to acetylate amines or alcohols.

Acetyl Chloride (AcCl): A more reactive acetylating agent than acetic anhydride. It is typically used with a non-nucleophilic base to scavenge the HCl byproduct.

Organometallic Reagents: An acetyl group can be formed by reacting a suitable carbon electrophile at the 3-position of the oxetane ring with a methyl nucleophile. For example, a Weinreb amide or a nitrile functionality on the oxetane ring can be treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to yield the desired acetyl group.

FunctionalityPrecursor ReagentCommon NameTypical UseReference
CarbamateDi-tert-butyl dicarbonateBoc Anhydride, Boc₂OProtection of amines to form Boc-carbamates rsc.org
Carbamatetert-Butyl carbamate-A stable source of the Boc-amine moiety orgsyn.orgorgsyn.org
AcetylAcetic anhydrideAc₂OAcetylation of nucleophiles (e.g., amines, alcohols) beilstein-journals.orgnih.gov
AcetylAcetyl chlorideAcClHighly reactive agent for acetylation nih.gov
AcetylMethylmagnesium bromideGrignard ReagentNucleophilic addition to an electrophile (e.g., nitrile, ester) to form a ketone-

Methodological Advancements in Precursor Functionalization for tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Recent advancements in synthetic methodology have provided more efficient and versatile routes for the functionalization of precursors leading to complex molecules like tert-butyl N-(3-acetyloxetan-3-yl)carbamate. These methods often focus on improving the synthesis of the core heterocyclic structure and the stereoselective installation of functional groups.

One of the most impactful advancements is the development of efficient syntheses for oxetan-3-one, which serves as a linchpin for accessing 3,3-disubstituted oxetanes. nih.gov The gold-catalyzed oxidation/cyclization of propargylic alcohols provides a direct and high-yielding entry to this key intermediate, bypassing multi-step sequences that were previously required. nih.gov

With efficient access to oxetan-3-one, subsequent functionalization strategies have become the focus of methodological improvements. A notable example is the use of the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com Reacting oxetan-3-one with phosphonate (B1237965) reagents, such as methyl 2-(dimethoxyphosphoryl)acetate, generates an exocyclic α,β-unsaturated ester, specifically methyl (oxetan-3-ylidene)acetate. mdpi.com This HWE product is an excellent Michael acceptor. The conjugate addition of various nucleophiles, including N-Boc protected amines, allows for the straightforward introduction of a wide range of substituents at the 3-position of the oxetane ring. This two-step sequence (HWE followed by aza-Michael addition) provides a powerful and modular approach to synthesizing complex 3,3-disubstituted oxetanes that are direct precursors to the target molecule. mdpi.com This strategy offers significant advantages in terms of versatility and the ability to construct a library of analogs by varying the nucleophile in the addition step.

Further advancements include the development of enantioselective methods. For instance, highly enantioselective Paternò–Büchi reactions using chiral photocatalysts have been reported, enabling the asymmetric synthesis of complex oxetanes. nih.gov While direct application to the target molecule may require further adaptation, these methods highlight the progress in controlling stereochemistry during the formation of the strained oxetane ring.

Advanced Synthetic Methodologies for the Preparation of Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate

Cyclization Strategies for the Oxetane (B1205548) Ring Formation in tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The construction of the oxetane ring is a synthetically challenging step due to the inherent ring strain of the four-membered ether. acs.org The kinetics for the formation of four-membered rings are significantly slower than for analogous three-, five-, or six-membered rings. acs.org Consequently, methods for oxetane synthesis often require carefully designed precursors and specific reaction conditions to favor the desired cyclization pathway. acs.org General strategies for forming the oxetane ring de novo include C–O bond-forming cyclizations, C–C bond-forming cyclizations, and [2+2] cycloadditions. beilstein-journals.org For 3,3-disubstituted oxetanes, intramolecular cyclization is a common and effective approach. acs.org

The most prevalent method for constructing the oxetane ring in precursors for molecules like tert-butyl N-(3-acetyloxetan-3-yl)carbamate is through an intramolecular C–O bond formation, typically a Williamson etherification. acs.orgbeilstein-journals.org This reaction involves a nucleophilic attack from an alkoxide onto an adjacent carbon atom bearing a suitable leaving group, proceeding via an SN2 mechanism to form the cyclic ether.

This strategy begins with an acyclic precursor, specifically a 1,3-diol derivative. For a 3,3-disubstituted oxetane, the synthesis can start from a substituted dimethyl malonate. acs.org The synthetic sequence involves several key steps:

Installation of functional groups: The malonate ester is appropriately functionalized to introduce the precursors for the final acetyl and protected amine groups.

Reduction: The two ester groups are reduced to form a 1,3-diol.

Selective Activation: One of the primary hydroxyl groups is selectively activated by converting it into a good leaving group, such as a tosylate or a halide. acs.org

Cyclization: The precursor is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the remaining hydroxyl group, forming an alkoxide. acs.org This alkoxide then undergoes intramolecular nucleophilic substitution to displace the leaving group, closing the four-membered ring. acs.org

Yields for this base-mediated cyclization step are reported to be in the range of 59% to 87% for various 3,3-disubstituted oxetanes. acs.org

Table 1: Comparison of Common Intramolecular Cyclization Methods for Oxetane Synthesis
MethodTypical PrecursorReagents & ConditionsAdvantagesPotential Issues
Williamson Etherification1,3-halohydrin or 1,3-diol monotosylateStrong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., THF)Reliable, versatile, well-establishedRequires good leaving group; potential for competing elimination reactions (Grob fragmentation) acs.org
Paternò–Büchi ReactionAlkene and a carbonyl compoundUV light irradiationAtom economical, direct [2+2] cycloadditionOften results in mixtures of regio- and stereoisomers; limited to photochemical setups beilstein-journals.org
Epoxide Ring Openingγ-hydroxy epoxideBase or acid catalysisThermodynamically favorable due to release of epoxide ring strain beilstein-journals.orgRequires synthesis of specific epoxide precursors

The target molecule, tert-butyl N-(3-acetyloxetan-3-yl)carbamate, possesses a quaternary stereocenter at the C3 position of the oxetane ring. Although the final compound is achiral if the substituents are achiral, the principles of stereocontrol are crucial when synthesizing chiral analogues or when diastereoselectivity is a factor in the synthesis of complex precursors.

For the synthesis of chiral 3,3-disubstituted oxetanes, an enantioselective approach would be required. This could involve:

Chiral Resolution: Separation of a racemic mixture of a key intermediate, such as the 1,3-diol precursor.

Asymmetric Synthesis: Utilizing a chiral starting material or employing an asymmetric reaction to generate the stereocenter in the acyclic precursor before cyclization.

Carbamate (B1207046) Formation Reactions in the Synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The standard and most common method for introducing the Boc group onto a primary or secondary amine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). nih.gov The reaction is typically carried out in the presence of a base.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, releasing tert-butoxide, which is protonated, and carbon dioxide, driving the reaction forward. A base is used to neutralize the protonated amine formed during the reaction.

Common conditions for the Boc protection of an amine, such as a hypothetical 3-amino-3-acetyloxetane precursor, are summarized below.

Table 2: Typical Conditions for Boc Protection of Amines
BaseSolventTemperatureKey Features
Triethylamine (B128534) (Et₃N)Dichloromethane (CH₂Cl₂), Tetrahydrofuran (B95107) (THF)0 °C to Room TemperatureStandard, mild conditions suitable for many substrates. nih.gov
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Dioxane/Water, THF/WaterRoom TemperatureAqueous biphasic conditions, useful for amine salt starting materials.
4-(Dimethylamino)pyridine (DMAP)Dichloromethane (CH₂Cl₂), Acetonitrile (B52724) (MeCN)Room TemperatureUsed as a catalyst, especially for less reactive amines. nih.gov

While Boc anhydride is the most common reagent, several alternative methods exist for the synthesis of carbamates. These can be particularly useful if the substrate is sensitive to the conditions of the standard Boc protection or for reasons of atom economy.

From Alkyl Halides and Cyanates: A one-step procedure for preparing tert-butyl carbamate itself involves the reaction of tert-butyl alcohol with sodium cyanate (B1221674) and trifluoroacetic acid. orgsyn.org This method can be adapted for the direct carbamoylation of certain substrates.

From Other Carbonylating Agents: In place of phosgene, which is highly toxic, safer alternatives like carbonyldiimidazole (CDI) or activated carbonates (e.g., p-nitrophenyl carbonate) can be used. The amine reacts with these reagents to form the carbamate linkage.

Rearrangement Reactions: Classical name reactions such as the Curtius rearrangement (from an acyl azide) or the Hofmann rearrangement (from a primary amide) generate an isocyanate intermediate. This isocyanate can be trapped in situ with tert-butyl alcohol to yield the corresponding tert-butyl carbamate.

Introduction of the Acetyl Group in the tert-butyl N-(3-acetyloxetan-3-yl)carbamate Framework

The installation of the acetyl group at the sterically hindered C3 position of the oxetane ring, adjacent to another substituent, is a significant synthetic challenge. A common and versatile strategy for creating such 3,3-disubstituted oxetanes is to use oxetan-3-one as a starting material. beilstein-journals.orgchemrxiv.org

Several plausible pathways can be envisioned for introducing the acetyl and protected amine functionalities:

Sequential Addition to Oxetan-3-one: A powerful approach involves the sequential addition of nucleophiles to the carbonyl group of oxetan-3-one.

Step A: Acetyl Group Precursor Addition: A Grignard or organolithium reagent that serves as a precursor to the acetyl group is added to oxetan-3-one. For instance, addition of ethynylmagnesium bromide would yield 3-ethynyl-3-hydroxyoxetane. youtube.comlibretexts.org

Step B: Amine Introduction: The tertiary alcohol can then be converted to the amine. This can be challenging but might be achieved through methods like a Ritter reaction followed by hydrolysis or a Mitsunobu reaction with an amine precursor followed by deprotection.

Step C: Unmasking the Acetyl Group: The terminal alkyne (ethynyl group) can be hydrated using reagents like mercuric sulfate (B86663) in aqueous acid to reveal the acetyl (ketone) functionality. The stability of the oxetane ring under these conditions would need to be carefully considered. nih.gov

Oxidation of a Secondary Alcohol Precursor: A highly effective method involves the synthesis of a precursor molecule, tert-butyl N-(3-(1-hydroxyethyl)oxetan-3-yl)carbamate, followed by oxidation.

Synthesis of the Alcohol Precursor: This precursor could be synthesized from oxetan-3-one. First, a Strecker reaction could install a cyano group and an amino group. chemrxiv.org The nitrile could then be reacted with a methyl Grignard reagent, which upon hydrolysis would yield the acetyl group. Alternatively, an organometallic addition to an oxetan-3-imine derivative could install the 1-hydroxyethyl group. nih.gov

Oxidation Step: The secondary alcohol of the 1-hydroxyethyl group is then oxidized to the corresponding ketone (the acetyl group). This transformation must be performed under conditions that are tolerated by both the Boc-protected amine and the oxetane ring. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are often suitable for such sensitive substrates. chemrxiv.org Studies have shown that DMP is particularly effective for oxidizing alcohols on the oxetane core when an adjacent Boc-protected amine is present. chemrxiv.org

This oxidation approach is often preferred as it avoids harsh conditions that might compromise the integrity of the strained oxetane ring. nih.govchemrxiv.org

Acylation Reactions and Regioselectivity

The introduction of the acetyl group at the C3 position of the oxetane ring is a critical transformation in the synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate. The regioselectivity of this acylation is fundamentally controlled by the synthetic route, which typically involves building the molecule from a precursor already containing the key functionalities at the desired position.

A common strategy begins with a precursor such as tert-butyl N-(3-hydroxyoxetan-3-yl)carbamate. The C3 position is already functionalized, thereby directing any subsequent reactions to this site. The acylation step, in this context, is an oxidation of the secondary alcohol to a ketone. Reagents like the Dess-Martin periodinane (DMP) or oxidation systems based on chromium(VI) are effective for this transformation. chemrxiv.org The choice of oxidant can be substrate-specific; for instance, DMP is often suitable when a Boc-protecting group is present due to its mild reaction conditions. chemrxiv.org

Alternatively, the acetyl group can be installed via a carbon-carbon bond-forming reaction on a related precursor, oxetan-3-one. The reaction of an organometallic reagent, such as acetylide followed by hydration or an acetyl Grignard reagent, with oxetan-3-one would yield a tertiary alcohol. Subsequent protection of the amine and manipulation of the hydroxyl group would lead to the target structure. The regioselectivity is ensured as the reaction inherently occurs at the C3 carbonyl of the oxetan-3-one starting material. acs.org

Systematic studies on a wide range of transformations on the 3,3-disubstituted oxetane core have demonstrated that the oxetane ring is tolerant to various basic conditions required for acylation and related reactions, but is sensitive to acidic catalysis, which can promote ring-opening. chemrxiv.org This understanding is crucial for designing high-yield synthetic steps that preserve the strained four-membered ring.

Catalytic Approaches and Reagent Innovations in the Synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex oxetanes is no exception, with significant advances in transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal Catalysis

Transition metal catalysis offers powerful methods for the construction and functionalization of oxetane rings. While direct catalytic acylation on an unactivated C-H bond of an oxetane is challenging, transition metals are instrumental in the formation of the oxetane ring itself. Formal [2+2] cycloadditions, which proceed through a stepwise mechanism, can be catalyzed by Lewis acidic transition metal complexes. For example, chiral Cu(II) complexes have been used to catalyze the reaction between silyl (B83357) enol ethers and carbonyl compounds to produce highly substituted oxetanes with excellent yields and stereoselectivity. nih.gov

Furthermore, cobalt-based catalysis has been developed to enable radical ring-opening of oxetanes, which allows for the formation of alkyl radicals. researchgate.net This reactivity can be harnessed for subsequent C-C bond formation. Such strategies, while focused on ring-opening, showcase the potential of transition metals to mediate unique transformations of the oxetane core, which could be adapted for the synthesis of complex derivatives. researchgate.net Ring-closing metathesis using a Grubbs catalyst has also been employed to construct spirocyclic oxetane derivatives, highlighting the utility of transition metals in forming complex architectures involving the oxetane motif. chemrxiv.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Oxetane Synthesis
Catalyst TypeReactionKey FeaturesReference
Chiral Cu(II) ComplexFormal [2+2] CycloadditionHigh yields, excellent cis/trans ratios and enantioselectivities. nih.gov
Cobalt (e.g., Vitamin B12)Radical Ring-OpeningGenerates alkyl radicals from oxetanes for further functionalization. researchgate.net
Grubbs Catalyst (Ruthenium)Ring-Closing MetathesisConstructs spirocyclic oxetane systems. chemrxiv.org

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent frontiers in asymmetric synthesis, providing metal-free alternatives for creating chiral molecules. In the context of oxetane synthesis, these methods have been applied to achieve high levels of enantioselectivity. For instance, the desymmetrization of 3-substituted oxetanes using organocatalysis is a powerful strategy for constructing chiral alcohols. researchgate.net

Biocatalysis, which utilizes enzymes to drive chemical transformations, offers remarkable selectivity under mild conditions. researchgate.net Recently, a unique halohydrin dehalogenase has been engineered to create a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. repec.orgresearchgate.net This platform demonstrates high efficiency and excellent enantioselectivity, facilitating the synthesis of chiral oxetanes on a preparative scale. repec.orgresearchgate.net Such enzymatic methods could be envisioned for producing an enantiomerically pure precursor to tert-butyl N-(3-acetyloxetan-3-yl)carbamate, expanding the synthetic toolbox for chiral oxetane derivatives. researchgate.net

Chemo- and Regioselectivity in the Multi-Step Synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The multi-step synthesis of a 3,3-disubstituted oxetane like tert-butyl N-(3-acetyloxetan-3-yl)carbamate is a study in the strategic control of chemo- and regioselectivity. A plausible synthetic route must carefully orchestrate the introduction and modification of multiple functional groups.

A common and effective strategy for forming the oxetane ring is the intramolecular Williamson etherification. acs.org This approach typically starts with a suitably substituted 1,3-diol. For the target molecule, a hypothetical synthesis could begin with a precursor like 3-amino-1,3-propanediol.

Chemoselective Protection: The first step would involve the chemoselective protection of the amino group. The use of di-tert-butyl dicarbonate ((Boc)₂O) allows for the specific formation of the tert-butyl carbamate (Boc) group in the presence of hydroxyl groups, yielding a Boc-protected amino diol. nih.gov

Regioselective Activation: To facilitate the ring-closing reaction, one of the primary hydroxyl groups must be converted into a good leaving group. This can be achieved by regioselective tosylation or mesylation, which tends to occur at the less sterically hindered primary alcohol over the tertiary alcohol.

Intramolecular Cyclization: Treatment with a base then initiates the intramolecular Williamson etherification. The alkoxide formed from the tertiary hydroxyl group acts as a nucleophile, displacing the leaving group on the primary carbon to form the strained four-membered oxetane ring. acs.org This cyclization step establishes the core oxetane structure with the correct substitution pattern.

Final Functionalization: The resulting intermediate, tert-butyl N-(3-(hydroxymethyl)oxetan-3-yl)carbamate, would then undergo oxidation of the primary alcohol to an aldehyde, followed by the addition of a methyl organometallic reagent to form a secondary alcohol, which is then oxidized to the final acetyl group. Each of these steps relies on the inherent reactivity of the functional groups and the use of selective reagents to avoid side reactions. chemrxiv.org

Throughout this sequence, chemo- and regioselectivity are paramount. The selective protection of the amine, selective activation of a primary alcohol, and controlled functional group interconversions ensure that the desired product is formed efficiently. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Applying green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is a major goal of modern chemistry. The synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate can be made more sustainable by incorporating several key principles.

Use of Catalysis: As discussed in section 3.4, the use of catalytic methods (transition metal, organo-, or biocatalysis) is a cornerstone of green chemistry. Catalysts reduce the need for stoichiometric reagents, which are often hazardous and produce significant waste. Biocatalytic methods are particularly advantageous as they are performed in aqueous media under mild conditions and offer exceptional selectivity, reducing the need for purifications. researchgate.netresearchgate.net

Safer Solvents and Reagents: The development of synthetic routes that utilize less toxic and environmentally benign solvents is another key aspect. For instance, replacing chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or performing reactions under solvent-free conditions can significantly reduce the environmental impact of a process. google.comrsc.org Furthermore, designing reactions that avoid hazardous reagents, such as heavy metals or harsh acids and bases, contributes to a safer and more sustainable synthesis. chemrxiv.org

Table 2: Application of Green Chemistry Principles to Oxetane Synthesis
Green Chemistry PrincipleApplication in SynthesisPotential BenefitReference
Atom/Step EconomyDirect C–H functionalization to form the oxetane ring.Reduces the number of synthetic steps, minimizing waste and increasing overall efficiency. acs.orgnih.gov
CatalysisUse of biocatalysts (e.g., enzymes) or organocatalysts for asymmetric synthesis.High selectivity, mild reaction conditions, reduced need for stoichiometric reagents. researchgate.netresearchgate.net
Safer SolventsReplacing hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate).Reduced environmental pollution and improved process safety. google.com
Design for Energy EfficiencyEmploying catalytic reactions that proceed at ambient temperature and pressure.Lower energy consumption and reduced costs. acs.org

By integrating these principles, the synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate can be designed to be not only efficient and selective but also environmentally responsible.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate

Mechanistic Pathways of Oxetane (B1205548) Ring Formation from Precursors

The construction of the 3,3-disubstituted oxetane ring, the central scaffold of tert-butyl N-(3-acetyloxetan-3-yl)carbamate, is most commonly achieved through intramolecular cyclization reactions. magtech.com.cn The principal approach involves a C–O bond-forming cyclization, typically an intramolecular Williamson etherification. magtech.com.cnbeilstein-journals.org

This pathway commences with a precursor molecule, a suitably substituted propane-1,3-diol derivative. For the target compound, this precursor would be a 2-acetyl-2-(tert-butoxycarbonylamino)propane-1,3-diol. The key steps are:

Activation of a Primary Hydroxyl Group : One of the terminal hydroxyl groups (preferably the primary one for steric reasons) is converted into a good leaving group, such as a tosylate, mesylate, or a halide. This is a standard functional group manipulation.

Base-Mediated Deprotonation : A base is used to deprotonate the remaining tertiary hydroxyl group, forming a nucleophilic alkoxide. The choice of base is crucial to avoid competing elimination reactions.

Intramolecular S(_N)2 Cyclization : The newly formed alkoxide attacks the carbon atom bearing the leaving group in an intramolecular S(_N)2 reaction. This backside attack displaces the leaving group and closes the four-membered ring. The stereochemistry of the precursor can influence the feasibility and rate of this cyclization.

An alternative, though less common, pathway is the intramolecular opening of a 3-membered ring, such as an epoxide. beilstein-journals.org This strategy would involve a precursor like a 2-(2-methyloxiran-2-yl)-2-(tert-butoxycarbonylamino)ethan-1-ol. An acid or base catalyst could then promote the intramolecular attack of the primary hydroxyl group onto one of the epoxide carbons, leading to the formation of the oxetane ring. The regioselectivity of this ring-opening is a critical factor. nih.gov

Computational studies on related systems support that such C–O bond-forming cyclizations are generally thermodynamically favorable, despite the inherent strain of the four-membered ring (approximately 107 kcal/mol). acs.orgutexas.edu

Table 1: Comparison of Plausible Oxetane Ring Formation Pathways

Mechanistic Pathway Precursor Type Key Step Advantages Disadvantages
Intramolecular Williamson Etherification Acyclic 1,3-diol derivative with a leaving group Base-mediated S(_N)2 cyclization Well-established, reliable, good control over substitution Requires multiple steps for precursor synthesis and activation
Intramolecular Epoxide Opening Epoxy-alcohol Acid or base-catalyzed ring opening Can be highly efficient, driven by release of epoxide ring strain Potential for side reactions, regioselectivity can be an issue

| Paternò-Büchi Reaction | Alkene and a carbonyl compound | [2+2] photocycloaddition | Direct formation of the ring in one step | Often lacks regioselectivity, requires photochemical setup |

Reaction Kinetics and Thermodynamics of Key Steps in tert-butyl N-(3-acetyloxetan-3-yl)carbamate Synthesis

Oxetane Ring Formation: The intramolecular Williamson etherification is the key ring-forming step.

Kinetics : The rate of this S(_N)2 cyclization is highly dependent on several factors. The reaction follows second-order kinetics, being first order in both the substrate and the base. The activation energy (Ea) is influenced by the nature of the leaving group (I > Br > OTs > Cl), the solvent (polar aprotic solvents like DMF or DMSO accelerate the rate), and the base strength. The formation of a four-membered ring is kinetically slower than that of five- or six-membered rings (Baldwin's rules), making the choice of reaction conditions critical to ensure efficient cyclization over intermolecular side reactions.

Carbamate (B1207046) Formation: The tert-butoxycarbonyl group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) in the presence of a base.

Thermodynamics : This reaction is highly favorable thermodynamically. The process is driven by the formation of a stable carbamate bond and the release of stable byproducts: carbon dioxide and tert-butanol (B103910).

Kinetics : The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc(_2)O. The rate is dependent on the nucleophilicity of the amine and the concentration of the reactants. The rate-limiting step in carbamate formation from amines and CO₂ (a related process) often involves carbon-nitrogen bond formation. researchgate.net For weakly basic amines, this step is crucial, while for more basic amines, proton transfer steps can become rate-limiting. researchgate.netresearchgate.net

Table 2: Qualitative Kinetic and Thermodynamic Parameters for Key Synthetic Steps

Reaction Step ΔH (Enthalpy) ΔS (Entropy) ΔG (Gibbs Free Energy) Activation Energy (Ea) Key Influencing Factors
Oxetane Formation (Intramolecular Williamson) Favorable (Exothermic) Unfavorable Favorable (under optimal conditions) Moderate to High Leaving group, solvent, base strength, temperature

| Carbamate Formation (with Boc(_2)O) | Highly Favorable (Exothermic) | Favorable | Highly Favorable | Low to Moderate | Amine nucleophilicity, solvent, temperature |

Mechanistic Insights into Functional Group Interconversions involving the Acetyl and Carbamate Moieties of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The acetyl and carbamate groups on the oxetane ring offer sites for a variety of chemical transformations. The stability of the oxetane ring under different reaction conditions is a key consideration in these interconversions. chemrxiv.org

Transformations of the Acetyl Group: The ketone of the acetyl moiety is a versatile functional handle.

Reduction : The acetyl group can be reduced to a secondary alcohol (tert-butyl N-(3-(1-hydroxyethyl)oxetan-3-yl)carbamate) using reducing agents like sodium borohydride (B1222165) (NaBH(_4)). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the carbonyl carbon to form a tertiary alcohol. The mechanism is a standard nucleophilic addition to a ketone.

Wittig Reaction : The acetyl group can be converted to an alkene via the Wittig reaction. This involves the formation of a phosphorus ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by elimination to yield the alkene and triphenylphosphine (B44618) oxide.

Transformations of the Carbamate Moiety: The tert-butoxycarbonyl (Boc) group is primarily used as a protecting group for the amine. nih.gov

Deprotection (Hydrolysis) : The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the amine to form a resonance-stabilized cation. This cation then fragments into carbon dioxide and a stable tert-butyl cation, which is subsequently trapped by a nucleophile or eliminated as isobutylene. Basic hydrolysis is also possible but requires harsher conditions. nih.gov

N-Alkylation : While the Boc group reduces the nucleophilicity of the amine nitrogen, N-alkylation can sometimes be achieved under specific conditions, for example, using a strong base like sodium hydride followed by an alkyl halide. However, this is not a common transformation due to the steric hindrance and electronic effects of the Boc group.

The presence of different substituents can influence the electronic properties and subsequent reactivity of the oxetane ring and its functional groups. rsc.orgresearchgate.net

Table 3: Summary of Functional Group Interconversions

Functional Group Reaction Type Reagents Key Mechanistic Feature Product Functional Group
Acetyl (Ketone) Reduction NaBH(_4), LiAlH(_4) Nucleophilic hydride addition Secondary Alcohol
Acetyl (Ketone) Grignard Reaction RMgX Nucleophilic addition of carbanion Tertiary Alcohol
Acetyl (Ketone) Wittig Reaction Ph(_3)P=CR(_2) Betaine intermediate formation Alkene
Carbamate (Boc) Acidic Hydrolysis TFA, HCl Formation of stable tert-butyl cation Primary Amine

| Carbamate (Boc) | N-Alkylation | NaH, RX | Deprotonation followed by S(_N)2 | N-Alkyl Carbamate |

Role of Intermediates and Transition States in tert-butyl N-(3-acetyloxetan-3-yl)carbamate Chemistry

The synthesis and reactions of tert-butyl N-(3-acetyloxetan-3-yl)carbamate are governed by the formation and stability of various intermediates and the energies of the associated transition states.

In Oxetane Ring Synthesis:

Williamson Etherification Pathway : The key intermediate is the alkoxide formed by the deprotonation of the precursor diol. The reaction proceeds through a well-defined trigonal bipyramidal transition state , characteristic of S(_N)2 reactions. The geometry of this transition state, where the nucleophilic oxygen, the electrophilic carbon, and the leaving group are collinear, is crucial for the reaction to occur.

Epoxide Opening Pathway : This mechanism can involve either a protonated epoxide intermediate under acidic conditions or direct attack on the epoxide under basic conditions. The transition state resembles the structure of the epoxide ring being opened, with significant charge separation (in the acid-catalyzed path) or bond-breaking/bond-forming character.

In Carbamate Synthesis and Transformation:

Synthesis via Curtius Rearrangement : If the synthesis were to start from a carboxylic acid precursor, it could proceed via a Curtius rearrangement. nih.gov This involves the formation of an acyl azide (B81097) intermediate, which upon heating, rearranges through a concerted transition state to form an isocyanate intermediate. This highly reactive isocyanate is then trapped by tert-butanol to yield the final carbamate product. organic-chemistry.orgacs.org

Synthesis with Boc(_2)O : The reaction of the amine with di-tert-butyl dicarbonate proceeds through a tetrahedral intermediate formed from the nucleophilic attack of the amine on the carbonyl group of the anhydride (B1165640). The collapse of this intermediate eliminates tert-butoxycarbonate, which then decomposes.

Acid-Catalyzed Deprotection : The key intermediate in the removal of the Boc group is the tert-butyl cation . Its exceptional stability is the thermodynamic driving force for the entire deprotection process. The transition state involves the protonation and initial fragmentation of the carbamate.

Computational studies have been employed to model the transition states and intermediates in related oxetane and carbamate reactions, providing valuable insights into the reaction coordinates and energy profiles. rsc.orgresearchgate.net

Table 4: Key Intermediates and Transition States in Relevant Reactions

Reaction Key Intermediate(s) Transition State Characteristics
Oxetane Formation (Williamson) Alkoxide Trigonal bipyramidal (S(_N)2)
Carbamate Formation (Curtius) Acyl azide, Isocyanate Concerted migration of R group from carbonyl carbon to nitrogen
Carbamate Formation (Boc(_2)O) Tetrahedral addition intermediate Nucleophilic attack of amine on carbonyl

| Carbamate Cleavage (Acidic) | Protonated carbamate, tert-butyl cation | C-O bond cleavage, formation of stabilized carbocation |

Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate As a Versatile Building Block in Complex Chemical Synthesis

Applications in the Synthesis of Advanced Organic Molecules

The dense arrangement of functional groups within tert-butyl N-(3-acetyloxetan-3-yl)carbamate makes it an ideal precursor for assembling complex molecular frameworks. Its utility stems from the ability to selectively manipulate the carbamate (B1207046), acetyl, and oxetane (B1205548) moieties to introduce diverse structural elements and build molecular complexity rapidly.

The structure of tert-butyl N-(3-acetyloxetan-3-yl)carbamate is pre-disposed for the synthesis of various nitrogen-containing heterocycles, such as substituted azetidines and piperidines. The synthetic strategy often involves a programmed sequence of reactions beginning with the cleavage of the oxetane ring.

Ring-opening of the oxetane with a suitable nucleophile generates a 1,3-difunctionalized acyclic intermediate. For instance, acid-catalyzed ring-opening can lead to the formation of a diol, which, after deprotection of the carbamate, provides a key amino diol precursor. Subsequent functional group manipulations, such as selective oxidation of the hydroxyl groups and reductive amination, can facilitate cyclization to form piperidine rings. Alternatively, intramolecular substitution reactions following the initial ring-opening can be employed to construct azetidine (B1206935) derivatives, leveraging the inherent strain of the starting material to drive the formation of another small ring system. The presence of the acetyl group provides an additional handle for modification, allowing for the introduction of further stereocenters and points of diversity in the final heterocyclic product.

The oxetane ring is not merely a reactive handle but also serves as a unique bioisostere for commonly found groups in medicinal chemistry, such as gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. acs.org The compound tert-butyl N-(3-acetyloxetan-3-yl)carbamate serves as a linchpin in assembling complex architectures by providing a rigid, three-dimensional scaffold.

Synthetic strategies often exploit the sequential ring-opening of the oxetane followed by transformations of the resulting functionalities. For example, the ring-opening reaction establishes a 1,3-relationship between two new functional groups, which can be elaborated into larger ring systems or complex side chains. The tert-butoxycarbonyl (Boc) protected amine and the acetyl group offer orthogonal reactivity, allowing for a stepwise construction process. This controlled elaboration is crucial in the total synthesis of natural products and the design of novel pharmaceutical agents where precise control over stereochemistry and functional group placement is paramount. Related N-Boc protected amino-oxetanes have been described as useful and versatile intermediates in the synthesis of β-substituted α-alkyl alanines. nih.gov

Derivatization Strategies and Functional Group Transformations of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The synthetic utility of tert-butyl N-(3-acetyloxetan-3-yl)carbamate is greatly expanded by the diverse range of chemical transformations that can be selectively performed on its three primary functional groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the carbamate in tert-butyl N-(3-acetyloxetan-3-yl)carbamate unmasks the primary amine, making it available for a wide array of subsequent reactions such as acylation, alkylation, and participation in further cyclization reactions.

Traditional methods for Boc deprotection rely on strong acids like trifluoroacetic acid (TFA). nih.gov However, milder and more selective methods have been developed to accommodate sensitive functional groups that might be present in the molecule.

ReagentSolvent(s)ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, highly effective method. nih.gov
Hydrochloric Acid (HCl)Dioxane or AcetoneRoom TemperatureA common and efficient alternative to TFA. mdpi.com
Sulfuric Acid (H₂SO₄)tert-Butyl Acetate (B1210297) (tBuOAc)Room TemperatureCan offer selectivity in the presence of tert-butyl esters. researchgate.net
Oxalyl ChlorideMethanolRoom TemperatureA mild method tolerant of various functional groups. nih.govresearchgate.net
Phosphoric Acid (H₃PO₄)AqueousRoom TemperatureA mild reagent for deprotection. mdpi.com

The resulting free amine is a versatile nucleophile, ready for the introduction of new substituents or for building out the molecular framework.

The strained four-membered oxetane ring is susceptible to ring-opening reactions under various conditions, providing access to valuable 1,3-difunctionalized acyclic compounds. researchgate.net The regioselectivity of the ring-opening is a key consideration and is influenced by steric and electronic factors of both the substrate and the reagent. magtech.com.cn

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. Weak nucleophiles, such as water, alcohols, or halides, will typically attack the more sterically hindered carbon atom due to electronic effects that stabilize the developing positive charge. magtech.com.cn

Nucleophilic Ring-Opening: Strong nucleophiles, such as organometallics (e.g., Grignard reagents, organolithiums), amines, and hydrides, generally attack the less sterically hindered carbon atom of the oxetane ring via an Sₙ2 mechanism. magtech.com.cn This provides a reliable method for introducing carbon or heteroatom nucleophiles at one of the ring carbons.

Ring Expansions: Under certain conditions, the oxetane ring can undergo rearrangement to form larger heterocyclic systems, such as tetrahydrofurans, although these reactions are often substrate-dependent.

These ring-opening strategies transform the compact, cyclic structure into a linear chain with defined stereochemistry and functionality, ready for further elaboration.

The acetyl group provides a versatile carbonyl handle for a variety of chemical modifications. researchgate.net These transformations are fundamental in altering the electronic properties and steric profile of the molecule, as well as for chain elongation and the introduction of new functional groups.

Reduction: The ketone can be readily reduced to a secondary alcohol using a range of reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, creating a new stereocenter. The stereochemical outcome can often be controlled through the choice of a sterically biased reducing agent.

Oxidation: While the acetyl ketone itself cannot be further oxidized easily, reactions at the adjacent α-carbon are possible. For example, α-halogenation can be achieved under specific conditions, introducing an electrophilic center for subsequent substitution reactions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can be added to form tertiary alcohols. The Wittig reaction and related olefination methods can be used to convert the carbonyl group into a carbon-carbon double bond, providing a route for significant structural modification.

The ability to selectively manipulate each of these functional groups makes tert-butyl N-(3-acetyloxetan-3-yl)carbamate a powerful and adaptable building block in the synthesis of diverse and complex chemical entities.

Stereoselective Transformations Utilizing tert-butyl N-(3-acetyloxetan-3-yl)carbamate.

The chiral nature of tert-butyl N-(3-acetyloxetan-3-yl)carbamate, stemming from its quaternary stereocenter at the C3 position of the oxetane ring, presents a valuable opportunity for stereoselective transformations. The prochiral acetyl group is a key handle for introducing new stereocenters with a high degree of control, leading to diastereomerically enriched products. Research into analogous systems has demonstrated the feasibility of several classes of stereoselective reactions.

Diastereoselective Reduction of the Acetyl Group:

The reduction of the ketone in the acetyl moiety to a secondary alcohol can generate a new stereocenter. The inherent chirality of the starting material can direct the approach of a reducing agent, leading to one diastereomer in preference to the other. While direct studies on tert-butyl N-(3-acetyloxetan-3-yl)carbamate are not extensively documented, analogous stereoselective reductions of ketones in chiral molecules are a cornerstone of asymmetric synthesis.

For instance, the use of chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) modified with chiral ligands, could be employed. Substrate-controlled reductions, where the existing stereocenter dictates the facial selectivity of the carbonyl group, are also highly plausible. The oxetane ring and the bulky tert-butoxycarbonyl (Boc) group would likely create a sterically hindered environment, influencing the trajectory of the hydride delivery.

Table 1: Potential Diastereoselective Reducing Agents and Expected Outcomes

Reducing Agent System Probable Major Diastereomer Rationale
NaBH₄, CeCl₃ (Luche reduction) (R)- or (S)-alcohol Chelating control may influence facial selectivity.
L-Selectride® or K-Selectride® (R)- or (S)-alcohol Bulky hydride source will approach from the less hindered face.

Diastereoselective Nucleophilic Additions:

The carbonyl of the acetyl group is also susceptible to nucleophilic attack. The use of organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols. The stereochemical outcome of such additions would be influenced by the steric and electronic properties of the oxetane and the Boc-protecting group. Felkin-Anh or related models could be invoked to predict the stereochemical course of these reactions, where the nucleophile is expected to attack the carbonyl carbon from the least hindered trajectory.

Furthermore, asymmetric catalysis could be employed to achieve high levels of diastereoselectivity. Chiral Lewis acids could coordinate to the carbonyl oxygen, activating it towards nucleophilic attack and providing a chiral environment to direct the approach of the nucleophile.

Scaffold Diversification Approaches Employing tert-butyl N-(3-acetyloxetan-3-yl)carbamate

The unique structural features of tert-butyl N-(3-acetyloxetan-3-yl)carbamate, namely the strained oxetane ring, the protected amine, and the reactive acetyl group, make it an excellent starting point for scaffold diversification. This allows for the generation of a wide array of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Transformations of the Acetyl Group:

The acetyl group serves as a versatile functional handle for a variety of transformations beyond simple reduction and nucleophilic addition. For example, it can undergo alpha-functionalization, such as halogenation or oxidation, to introduce further points of diversity. The resulting alpha-haloketone could then be subjected to nucleophilic substitution reactions.

Condensation reactions with hydrazines or other binucleophiles can lead to the formation of heterocyclic rings, such as pyrazoles or pyrimidines, fused or appended to the oxetane core.

Manipulation of the Oxetane Ring:

The strained four-membered oxetane ring is prone to ring-opening reactions under either acidic or nucleophilic conditions. This reactivity can be harnessed to generate linear, highly functionalized structures that would be challenging to synthesize through other means. rsc.orgresearchgate.net

Acid-catalyzed ring-opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the electronic and steric nature of the substituents.

Nucleophilic ring-opening: A wide range of nucleophiles, including amines, thiols, and halides, can open the oxetane ring, typically at the least substituted carbon. rsc.org This provides a straightforward method for introducing diverse functional groups.

Table 2: Potential Scaffold Diversification Strategies

Reaction Type Reagents and Conditions Resulting Scaffold
Aldol (B89426) Condensation Aldehydes/Ketones, Base α,β-Unsaturated ketone derivative
Mannich Reaction Formaldehyde, Secondary Amine β-Amino ketone derivative
Wittig Reaction Phosphonium Ylide Alkene derivative
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA) Ester derivative
Oxetane Ring Opening H⁺ or Lewis Acid, Nucleophile 1,3-Diol derivative

Modifications of the Carbamate Group:

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the primary amine. This free amine can then be further functionalized through a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination, providing another avenue for rapid scaffold diversification.

The combination of these strategies allows for the systematic exploration of the chemical space around the core tert-butyl N-(3-acetyloxetan-3-yl)carbamate structure, leading to the synthesis of novel and complex molecules. The ability to perform these transformations stereoselectively further enhances the value of this compound as a versatile building block in modern organic synthesis.

Advanced Analytical Methodologies for the Characterization of Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of tert-butyl N-(3-acetyloxetan-3-yl)carbamate. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a molecule with the complexity of tert-butyl N-(3-acetyloxetan-3-yl)carbamate, advanced NMR methods such as two-dimensional (2D) NMR and solid-state NMR are particularly insightful.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons within the molecule. For instance, COSY spectra would reveal the coupling between the diastereotopic protons of the oxetane (B1205548) ring. HSQC would correlate the protons directly attached to their respective carbon atoms, while HMBC would provide information about longer-range couplings (2-3 bonds), which is critical for assembling the complete molecular framework.

Solid-State NMR (ssNMR): While solution-state NMR is more common, solid-state NMR can provide valuable information about the compound's structure and dynamics in the solid phase. orgsyn.org This is particularly useful for studying polymorphism, which can significantly impact the physical properties of a compound. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra in the solid state. orgsyn.org

Predicted ¹H and ¹³C NMR Data: Based on the analysis of similar structures, a predicted NMR data table for tert-butyl N-(3-acetyloxetan-3-yl)carbamate is presented below. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane-CH₂4.50 - 4.80 (m)~78
Oxetane-C-~60
Acetyl-CH₃~2.20 (s)~25
Acetyl-C=O-~208
Boc-NH~5.50 (s, br)-
Boc-C(CH₃)₃~1.45 (s)~28
Boc-C(CH₃)₃-~80
Boc-C=O-~155

This table is generated based on typical chemical shifts for the respective functional groups and may not represent exact experimental values.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically used.

For tert-butyl N-(3-acetyloxetan-3-yl)carbamate (C₁₀H₁₇NO₄), the expected monoisotopic mass would be calculated with high precision. The high mass accuracy of HRMS (typically < 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₀H₁₇NO₄

Calculated Monoisotopic Mass: 215.1158 u

Expected Ion Adducts: [M+H]⁺, [M+Na]⁺, [M+K]⁺

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would further corroborate the proposed structure by showing characteristic losses, such as the loss of the tert-butyl group or the acetyl group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of tert-butyl N-(3-acetyloxetan-3-yl)carbamate would exhibit characteristic absorption bands for its key functional groups. The N-H stretch of the carbamate (B1207046) would appear around 3300-3500 cm⁻¹. The C=O stretching vibrations of the acetyl and carbamate groups would be observed in the region of 1680-1750 cm⁻¹. The C-O stretching of the oxetane ring would likely be found in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O bonds show strong IR signals, C-C and C-O bonds of the oxetane ring might be more prominent in the Raman spectrum.

Functional Group Expected IR Absorption (cm⁻¹)
N-H Stretch (Carbamate)3300 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Acetyl)~1715
C=O Stretch (Carbamate)~1690
C-O Stretch (Oxetane)1000 - 1200

This table provides expected ranges for IR absorptions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of tert-butyl N-(3-acetyloxetan-3-yl)carbamate and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A robust HPLC method is critical for quality control.

Method Development: A typical reverse-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution may be necessary to achieve optimal separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophores present in the molecule. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed.

Purity Analysis: Once a method is validated, it can be used to determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

While tert-butyl N-(3-acetyloxetan-3-yl)carbamate itself is likely not volatile enough for direct Gas Chromatography (GC) analysis due to its polarity and molecular weight, GC can be a valuable tool for analyzing volatile derivatives or impurities. For instance, if the compound undergoes thermal degradation to more volatile species, headspace GC could be used to analyze these decomposition products.

Alternatively, derivatization of the molecule to a more volatile form, for example, by silylation of the carbamate N-H group, could enable GC analysis. This would typically involve a capillary column with a non-polar stationary phase and a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation and the absolute stereochemistry of chiral molecules such as tert-butyl N-(3-acetyloxetan-3-yl)carbamate and its derivatives. The assignment of the absolute configuration is particularly critical in medicinal chemistry, where the biological activity of a compound is often dictated by its specific stereoisomeric form. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. For chiral molecules, the absolute configuration can be established through the analysis of anomalous dispersion effects, often by referencing the known configuration of the starting materials used in the synthesis. nih.govresearchgate.net

Detailed crystallographic studies have been performed on structurally related N-Boc protected oxetane derivatives, providing valuable insights into their solid-state structures. For instance, the crystal structures of tert-butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate and tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate have been elucidated. nih.govnih.gov In these cases, the asymmetric unit was found to contain two crystallographically independent molecules that adopt nearly identical conformations. nih.gov A recurring supramolecular feature in the crystal packing of these N-protected-α-amino-β-lactones is the formation of pseudosymmetric dimers. These dimers are held together by intermolecular N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govresearchgate.netnih.gov These dimers are further linked by weaker C—H⋯O interactions, assembling into larger three-dimensional networks. nih.govnih.gov

The crystallographic data obtained from such analyses are comprehensive, defining the crystal system, space group, and unit cell dimensions with high precision.

Table 1: Crystallographic Data for Related Oxetane Derivatives
Parametertert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate nih.govtert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate nih.govresearchgate.net
Molecular FormulaC₁₂H₂₁NO₄C₁₁H₁₉NO₄
Molecular Weight (g/mol)243.30229.27
Crystal SystemTriclinicMonoclinic
Space GroupP1P2₁
a (Å)6.1642 (7)6.0475 (2)
b (Å)11.2018 (16)20.8957 (6)
c (Å)11.6915 (14)10.2928 (3)
α (°)115.936 (14)90
β (°)100.621 (10)94.675 (3)
γ (°)95.362 (11)90
Volume (ų)699.58 (19)1296.34 (7)
Z (molecules/unit cell)24

This detailed structural information is invaluable for understanding how the molecule packs in the solid state and for rationalizing its physicochemical properties.

Chiral Analysis Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is a cornerstone of stereoselective synthesis and pharmaceutical development. Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies mandate the characterization and quantification of individual stereoisomers. nih.gov For tert-butyl N-(3-acetyloxetan-3-yl)carbamate and its chiral derivatives, several advanced analytical techniques are employed to determine enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The separation is based on the differential formation of transient, diastereomeric complexes between the enantiomers in the sample and the CSP. These differences in interaction strength lead to different retention times for each enantiomer, allowing for their baseline separation and accurate quantification. The enantiomeric excess of a desired product can be determined by integrating the peak areas in the resulting chromatogram. mdpi.com This method is valued for its high resolution, sensitivity, and broad applicability to a wide range of chiral compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) offers an alternative method for determining enantiomeric purity. In this approach, a chiral solvating agent is added to a solution of the racemic or enantioenriched compound. The CSA interacts with the enantiomers to form transient diastereomeric solvates. These solvates have distinct chemical environments, which can lead to the splitting of otherwise equivalent signals in the ¹H or ¹³C NMR spectrum. researchgate.net The ratio of the enantiomers can then be calculated by integrating the corresponding separated signals. This technique is particularly useful as it does not require physical separation of the enantiomers and can be performed with a standard NMR spectrometer. researchgate.net

A comparison of these two primary techniques highlights their distinct principles and applications in the analysis of chiral oxetane derivatives.

Table 2: Comparison of Chiral Analysis Techniques
TechniquePrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase, leading to physical separation based on retention time. mdpi.comHigh resolution and sensitivity; preparative scale-up is possible; well-established methodology. nih.govRequires development of specific methods (column, mobile phase) for each compound; can be time-consuming.
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes in solution, causing chemical shift non-equivalence of corresponding nuclei for each enantiomer. researchgate.netRapid analysis without physical separation; provides structural information simultaneously; requires only small sample amounts.Signal resolution can be concentration and temperature dependent; requires a suitable CSA that induces sufficient signal separation. researchgate.net

These analytical methodologies are indispensable in the development of enantioselective syntheses, such as the catalytic asymmetric nucleophilic openings of 3-substituted oxetanes, ensuring that the desired chiral building blocks are produced with high enantiomeric purity. acs.orgrsc.org

Computational and Theoretical Studies on Tert Butyl N 3 Acetyloxetan 3 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule like tert-butyl N-(3-acetyloxetan-3-yl)carbamate. Such studies, typically employing methods like Density Functional Theory (DFT), would provide insights into the distribution of electrons within the molecule.

Key parameters that would be calculated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing regions of high electron density susceptible to electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

An electrostatic potential map would further illustrate the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For tert-butyl N-(3-acetyloxetan-3-yl)carbamate, the oxygen atoms of the acetyl and carbamate (B1207046) carbonyl groups, as well as the oxetane (B1205548) ether oxygen, would be expected to be regions of negative electrostatic potential. In contrast, the hydrogen atom of the N-H group would exhibit a positive potential.

Table 7.1: Hypothetical Quantum Chemical Properties (Note: This data is illustrative and not based on published results.)

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy+1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability.
Dipole Moment3.5 DSuggests a polar molecule with significant charge separation.

Molecular Modeling and Conformational Analysis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of a molecule. For tert-butyl N-(3-acetyloxetan-3-yl)carbamate, a key area of study would be the rotational barriers around its single bonds, particularly the C-N bond of the carbamate and the C-C bond connecting the acetyl group to the oxetane ring.

Conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process identifies the lowest energy (most stable) conformations and the transition states that separate them. The puckering of the four-membered oxetane ring is another important conformational feature that would be investigated. Computational methods can determine the preferred puckering angle and the energy barrier for ring inversion. The bulky tert-butyl group significantly influences the conformational preferences, sterically hindering certain arrangements and favoring more extended structures.

Table 7.2: Hypothetical Conformational Energy Profile (Note: This data is illustrative and not based on published results.)

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0085
Syn-periplanar2.515

Prediction of Reaction Pathways and Transition States in its Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of tert-butyl N-(3-acetyloxetan-3-yl)carbamate, theoretical studies could model the entire reaction coordinate, identifying the structures of reactants, intermediates, transition states, and products.

Docking Studies and Ligand Design Principles (from a theoretical chemistry perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If tert-butyl N-(3-acetyloxetan-3-yl)carbamate were being investigated as a potential ligand for a biological target, such as an enzyme, docking studies would be crucial.

These studies would place the molecule into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. The results would reveal the likely binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. From a theoretical chemistry perspective, this information provides principles for rational ligand design. For instance, if a docking study revealed an unmet hydrogen bond opportunity in the binding pocket, the structure of tert-butyl N-(3-acetyloxetan-3-yl)carbamate could be computationally modified to include an appropriate functional group, and the new analogue's binding affinity could be predicted before undertaking its synthesis.

Q & A

Q. Table 1: Representative Synthesis Conditions

ParameterOptimal RangeImpact on Yield/Purity
BaseNaH/K₂CO₃Higher nucleophilicity
SolventTHF/DMFSolubility of intermediates
Reaction Temperature0–25°CReduced side reactions

Basic: How should researchers characterize this compound’s structural integrity?

Answer:
Multi-modal characterization is critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm) and acetyl resonance (δ ~2.1 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = theoretical ± 0.001 Da) .

Advanced: How can crystallographic data limitations (e.g., twinning, weak diffraction) be addressed?

Answer:
For challenging datasets:

  • Data collection : Use synchrotron radiation to improve resolution for small crystals (<0.1 mm³) .
  • Software tools : SHELXD (for phase problem solutions) and SHELXL (for refinement) handle twinning via HKLF5 format .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: What experimental designs evaluate its bioactivity (e.g., enzyme inhibition)?

Answer:

  • Assay selection : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups .
  • Statistical rigor : Triplicate measurements with ANOVA (p < 0.05) ensure reproducibility .

Advanced: How to resolve contradictions in bioassay results across studies?

Answer:
Discrepancies may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) alter compound stability .
  • Target specificity : Off-target effects can be ruled out via CRISPR-edited cell lines .
  • Data normalization : Use Z’-factor analysis to validate assay robustness .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueResolution StrategyReference
Compound aggregationDynamic light scattering (DLS)
Solvent interferenceLimit DMSO to <1% v/v
Batch variabilityQC via HPLC before assays

Advanced: What mechanistic studies elucidate its interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina predicts binding modes to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • Site-directed mutagenesis : Identifies critical residues in enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.